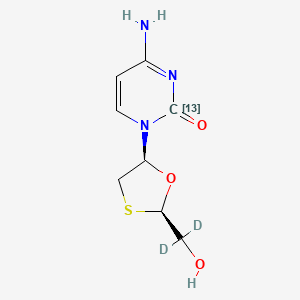
Lamivudine-13C1,d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lamivudine-13C1,d2 is a stable isotope-labeled compound of lamivudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections . The stable isotope labeling involves the incorporation of carbon-13 and deuterium atoms, which are non-radioactive and can be used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine-13C1,d2 involves the incorporation of stable isotopes into the lamivudine molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of labeled starting materials, such as 13C-labeled cytosine and deuterium-labeled intermediates.
Coupling Reaction: The labeled cytosine is coupled with a thiolactone intermediate to form the oxathiolane ring structure.
Hydroxymethylation: The oxathiolane intermediate undergoes hydroxymethylation to introduce the hydroxymethyl group at the 5-position.
Final Assembly: The final step involves the assembly of the labeled lamivudine molecule through a series of protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of labeled starting materials.
Optimization: Optimization of reaction conditions to ensure high yield and purity.
Purification: Purification of the final product using techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Lamivudine-13C1,d2 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions involving the hydroxymethyl group.
Reduction: Reduction reactions to modify the oxathiolane ring structure.
Substitution: Nucleophilic substitution reactions involving the cytosine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed.
Major Products
The major products formed from these reactions include modified lamivudine derivatives with altered pharmacological properties .
科学的研究の応用
Lamivudine-13C1,d2 has a wide range of scientific research applications, including:
作用機序
Lamivudine-13C1,d2 exerts its effects through the following mechanism:
Phosphorylation: It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate.
Incorporation into Viral DNA: The active metabolite is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase.
DNA Chain Termination: This incorporation results in the termination of DNA chain elongation, thereby inhibiting viral replication.
類似化合物との比較
Similar Compounds
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Emtricitabine: A nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with other antiretroviral agents.
Uniqueness
Lamivudine-13C1,d2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This labeling provides valuable insights into the pharmacokinetics and pharmacodynamics of lamivudine, making it a powerful tool in drug development and research .
特性
分子式 |
C8H11N3O3S |
|---|---|
分子量 |
232.26 g/mol |
IUPAC名 |
4-amino-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl](213C)pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i3D2,8+1 |
InChIキー |
JTEGQNOMFQHVDC-PPUZHDCLSA-N |
異性体SMILES |
[2H]C([2H])([C@@H]1O[C@@H](CS1)N2C=CC(=N[13C]2=O)N)O |
正規SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


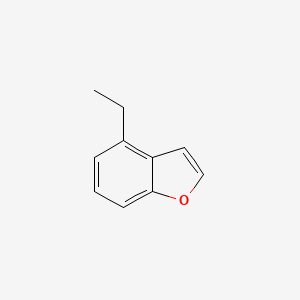
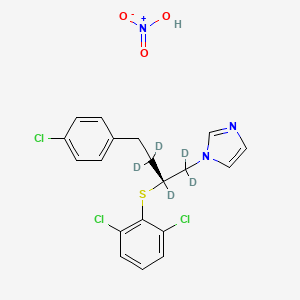

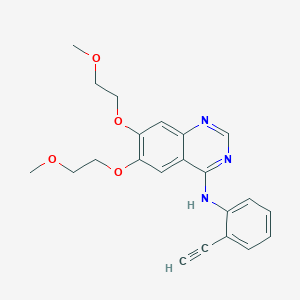

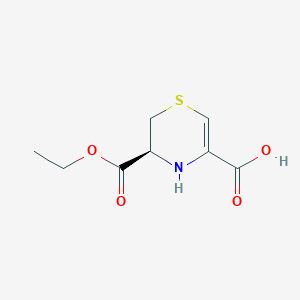


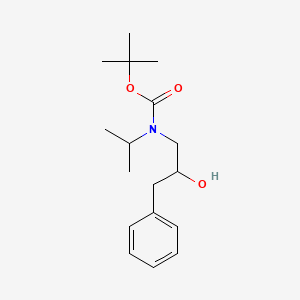
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
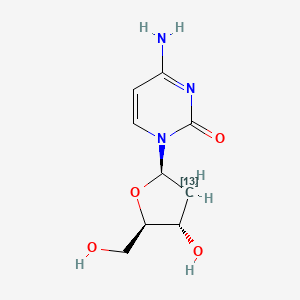

![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)
